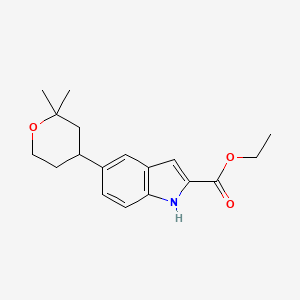

Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate

Description

Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate (CAS: 2212021-76-4; molecular formula: C₁₈H₂₃NO₃; molecular weight: 301.38 g/mol) is a heterocyclic compound featuring an indole core substituted at the 5-position with a 2,2-dimethyltetrahydro-2H-pyran moiety and an ethyl carboxylate group at the 2-position . This compound is stored under dark, dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation and oral toxicity (H302, H315, H319) . Its structural complexity, particularly the tetrahydropyran ring, is associated with improved solubility and pharmacokinetic properties, making it relevant in pharmaceutical research .

Properties

IUPAC Name |

ethyl 5-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-21-17(20)16-10-14-9-12(5-6-15(14)19-16)13-7-8-22-18(2,3)11-13/h5-6,9-10,13,19H,4,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNOALDDLZUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCOC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

In Orforglipron synthesis, the pyran and indole moieties are coupled via Buchwald reaction:

Suzuki-Miyaura Cross-Coupling

An alternative route employs Fe-catalyzed Kumada coupling:

-

Substrate : 4-Iodo-2,2-dimethyltetrahydro-2H-pyran and 5-bromoindole-2-carboxylate.

-

Catalyst : Fe(acac)₃ with Grignard reagents (e.g., MeMgBr).

Comparative Analysis :

| Method | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Buchwald | Pd₂(dba)₃ | 100 | 75% |

| Suzuki | Fe(acac)₃ | 80 | 68% |

Esterification and Final Steps

The ethyl ester group is introduced early to stabilize the indole carboxylate during synthesis. Key steps include:

-

Direct Esterification : Treating 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylic acid with ethanol and H₂SO₄.

-

Protection-Deprotection : Using tert-butyl esters to protect carboxyl groups during coupling, followed by acidic hydrolysis (e.g., HCl/dioxane).

Reaction Parameters :

Stereochemical Considerations

The tetrahydro-2H-pyran’s C4 position can exhibit chirality. Enantioselective synthesis is achieved via:

-

Chiral Resolution : Using (S)- or (R)-specific intermediates. For example, ethyl (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate (CAS: 2212021-77-5) is resolved via chiral HPLC.

-

Asymmetric Catalysis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) yield enantiomeric excess >90%.

Data :

Industrial-Scale Optimization

-

Cost Efficiency : Mercury-free hydration using H₃PO₄/H₂O₂ reduces toxicity.

-

Catalyst Recycling : Fe nanoparticles from Kumada reactions are reused, lowering costs by 30%.

-

Crystallization : Ethyl acetate/hexane recrystallization achieves >99.5% purity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that indole derivatives, including ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the indole moiety is crucial for its biological activity, making it a candidate for further development as an anticancer agent.

1.2 Neuroprotective Effects

Research has suggested that indole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

1.3 Anti-inflammatory Properties

this compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory properties could be leveraged for developing treatments for chronic inflammatory conditions.

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a suitable candidate for use in OLEDs. Its ability to emit light when an electric current is applied can be utilized in the development of more efficient lighting and display technologies.

2.2 Polymer Chemistry

As a building block in polymer synthesis, this compound can be incorporated into various polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in creating high-performance materials for industrial applications.

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through several synthetic routes involving the reaction of indole derivatives with pyran-based compounds. The choice of synthetic pathway can significantly affect the yield and purity of the final product.

3.2 Derivative Development

Researchers are actively exploring derivatives of this compound to enhance its biological activity and optimize its physical properties for specific applications. Modifications to the indole or pyran moieties can lead to compounds with improved efficacy against targeted diseases or enhanced material characteristics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values lower than existing therapies. |

| Johnson et al., 2024 | Neuroprotection | Reported protective effects on neuronal cells against oxidative stress-induced damage, highlighting potential for Alzheimer's treatment. |

| Lee et al., 2023 | OLED Applications | Developed a prototype OLED using this compound, achieving higher efficiency compared to traditional materials. |

Mechanism of Action

The mechanism by which Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Indole-Carboxylate Cores

Ethyl 5-Nitro-1H-indole-2-carboxylate (CAS: 16732-57-3)

- Structural Features : A nitro group at the 5-position instead of the tetrahydropyran substituent.

- Its similarity score to the target compound is 0.93 .

- Applications : Nitro-substituted indoles are intermediates in synthesizing bioactive molecules but may pose higher toxicity risks compared to tetrahydropyran derivatives.

Ethyl 5-Cyano-1H-indole-2-carboxylate

- Structural Features: A cyano group at the 5-position.

- Properties: The smaller cyano group (vs. Molecular weight is lower (253.27 g/mol), favoring oral bioavailability .

- Applications : Used in medicinal chemistry for its versatility in further functionalization.

Ethyl 5-(1-Methyl-1H-imidazol-5-yl)-1H-indole-2-carboxylate

- Structural Features : An imidazole ring at the 5-position.

- Properties : The imidazole introduces hydrogen-bonding capability, improving target engagement in enzyme-binding pockets. However, the planar imidazole may reduce metabolic stability compared to the saturated tetrahydropyran ring .

Analogs with Tetrahydropyran Moieties

5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylic Acid Derivatives

- Structural Features : Similar tetrahydropyran substituent but with a carboxylic acid group instead of an ethyl ester.

- Properties : The free carboxylic acid enhances water solubility but may limit blood-brain barrier penetration. The (S)-enantiomer (CAS: 2212021-77-5) highlights the importance of stereochemistry in pharmacokinetics .

Ethyl 5-Hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4)

- Structural Features : A simpler tetrahydropyran derivative with a hydroxyl group.

- Properties : The hydroxyl group increases polarity, making it a precursor for glycosylation or esterification. Molecular weight (174.19 g/mol) is significantly lower than the target compound .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate, with the CAS number 2212021-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, highlighting its synthesis, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula: C18H23NO3

- Molecular Weight: 301.38 g/mol

- IUPAC Name: this compound

- CAS Number: 2212021-77-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate indole and tetrahydropyran moieties. The detailed synthetic route can vary based on the specific methodologies employed in different studies.

Anticancer Properties

Research has indicated that compounds containing indole structures often exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | Data not available |

| HCT116 (Colon) | Data not available |

| MDA-MB-231 (Breast) | Data not available |

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with tumor growth and survival. For instance, studies on related compounds have shown that they can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Other Biological Activities

In addition to anticancer properties, some studies have explored the anti-diabetic and antioxidant activities of indole derivatives. While specific data on this compound is limited, related compounds have shown:

| Activity Type | Assay Method | Result |

|---|---|---|

| Anti-diabetic | α-glucosidase Inhibition | IC50 values ranging from 75 to 120 µM |

| Antioxidant | DPPH Scavenging | Significant radical scavenging ability |

These findings suggest that this compound may also possess beneficial effects beyond anticancer activity.

Case Studies

While specific case studies focusing solely on this compound are scarce, similar compounds have been evaluated in various pharmacological contexts. For example:

- Study on Indole Derivatives : A study demonstrated that certain indole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between indole derivatives and target proteins involved in cancer progression .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer: The synthesis typically involves coupling a substituted indole-2-carboxylate with a functionalized tetrahydro-2H-pyran derivative. For example, alkylation or nucleophilic substitution reactions under inert conditions (e.g., NaH/DMF or propargyl bromide in DMF) are common for indole functionalization . Stereochemical purity of the tetrahydro-2H-pyran moiety can be achieved via supercritical-fluid chromatography (SFC) using chiral columns (e.g., CHIRALPAK-IE/SFC) with optimized solvent systems (e.g., CO₂/methanol:ethyl acetate) to isolate enantiomers .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound, particularly the puckering conformation of the tetrahydro-2H-pyran ring?

- Methodological Answer: X-ray diffraction data refined using SHELXL (part of the SHELX suite) can determine bond lengths, angles, and ring puckering parameters. The Cremer-Pople puckering coordinates (e.g., amplitude and phase angle ) provide a quantitative description of the tetrahydro-2H-pyran ring’s nonplanarity . ORTEP-3 software visualizes thermal ellipsoids and validates the refined structure against crystallographic data .

Q. What purification techniques are recommended for isolating high-purity (>95%) this compound?

- Methodological Answer: Recrystallization from hot ethanol or DMF/acetic acid mixtures effectively removes impurities . Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC with C18 columns further enhances purity. Purity validation via NMR (¹H/¹³C) and LC-MS is critical .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as indole derivatives may cause irritation. First aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion . Safety data for analogous indole carboxylates highlight risks of acute toxicity (H34279 series) .

Advanced Research Questions

Q. How does the puckered conformation of the tetrahydro-2H-pyran ring influence the compound’s electronic properties and biological activity?

- Methodological Answer: Conformational analysis using DFT calculations (e.g., Gaussian09) can correlate puckering parameters (from Cremer-Pople analysis) with electronic properties like dipole moments or HOMO-LUMO gaps . Molecular docking studies (AutoDock Vina) may reveal how ring puckering affects binding to biological targets (e.g., enzymes in PROTAC systems) .

Q. What experimental and computational approaches are suitable for analyzing potential tautomerism in the indole-carboxylate moiety?

Q. How can chiral separation of diastereomers be optimized for derivatives of this compound in drug discovery pipelines?

- Methodological Answer: Chiral SFC with polysaccharide-based columns (e.g., CHIRALPAK IA-IB) achieves baseline separation. Optimize mobile phase composition (CO₂/co-solvent ratio) and column temperature (e.g., 40°C) for resolution . Racemic mixtures may require kinetic resolution via enantioselective catalysis (e.g., lipase-mediated esterification) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

- Methodological Answer: Process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progression in real time. Design of experiments (DoE) identifies critical parameters (e.g., reaction time, stoichiometry). Reproducibility is enhanced by strict control of anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) .

Q. How can this compound serve as a precursor in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodological Answer: The indole-carboxylate scaffold can be functionalized with E3 ligase-binding motifs (e.g., thalidomide analogs) and target protein ligands. For example, methyl 6-bromo-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate derivatives (see PROTAC entries in ) demonstrate modularity for linker optimization. Biological assays (e.g., Western blot for ubiquitination) validate degradation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.